Use Existing Drugs to Treat Cancers
In an article published in Molecular Cancer Research, a group of researchers from Tokyo Medical and Dental University (TMDU) uncovers potential novel therapeutic strategies for oral and esophageal carcinomas.
According to the Oral Cancer Foundation, over 53,000 Americans will be diagnosed with oral or oropharyngeal cancer this year. Unfortunately, the survival rate after five years is only 57%. Oral cancer usually manifests as a growth in your mouth area, whether it be on your gums, lips, other parts of the inside of your mouth, including the posterior portion and throat.
The American Cancer Society estimates that there are about 18,440 new cases of esophageal cancer in the United States per year and about 16,170 deaths. While your dental professional can check for oral cancer at your dental checkup, esophageal cancer does not have this type of screening tool. This cancer occurs in your esophagus, a tube-like organ that runs from your throat to your stomach. Your esophagus plays a vital role in carrying food and liquids through your body, and it's believed that severe irritation causes cancer.
In the study, researchers found that combining two drugs, pitavastatin, and capmatinib, inhibited the viability of oral cancer cells in culture, as well as the growth of tumors in a mouse model. The researchers performed the drug screening on a highly metastatic oral cancer cell line. Overall, the drug pitavastatin reduced the growth of these cells most significantly. Through molecular analysis, they determined that pitavastatin acted by inhibiting a cellular pathway called MET signaling. Because of this, the researchers added in a second MET inhibitor drug, known as capmatinib.
Pitavastatin is a dihydroxy monocarboxylic acid that is (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]hept-6-enoic acid in which the two hydroxy groups are located at positions 3 and 5 (the 3R,5S-stereoisomer). It is a relatively newly developed cholesterol-lowering agent. Capmatinib is a small molecule kinase inhibitor targeted against c-Met (a.k.a. hepatocyte growth factor receptor [HGFR]), a receptor tyrosine kinase that, in healthy humans, activates signaling cascades involved in organ regeneration and tissue repair. It is used for the treatment of NSCLC in patients whose tumors have a mutation that leads to mesenchymal-epithelial transition (MET) exon 14 skipping.
According to the study, "combining pitavastatin with capmatinib resulted in an even greater reduction in cancer cell growth," describes senior author Johji Inazawa. "Capmatinib by itself had no effect on the cancer cells, but it synergized with pitavastatin." The researchers then injected these cells into mice to generate tumors and observed a similar effect with the pitavastatin and capmatinib combination.
"Our results in the mouse model corroborated our in vitro findings. The data suggest that MET signaling may be a valuable therapeutic target in these tumors."
Pitavastatin, capmatinib and related compounds available at BenchChem for non-human research use:
Compound | Details |
---|---|
Pitavastatin | https://www.benchchem.com/product/B1146404 |
Capmatinib | https://www.benchchem.com/product/B2662373 |
Simvastatin | https://www.benchchem.com/product/B1140161 |
Lovastatin | https://www.benchchem.com/product/B601723 |
Atorvastatin | https://www.benchchem.com/product/B052808 |
Cerivastatin | https://www.benchchem.com/product/B194476 |
Carbozantinib | https://www.benchchem.com/product/B000823 |
Amuvatinib | https://www.benchchem.com/product/B1684542 |